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Compound of Interest

Compound Name: 2-Isopropoxynitrobenzene

CAS No.: 38753-50-3

Cat. No.: B1205401

Get Quote

Executive Summary
2-Isopropoxynitrobenzene (also known as 1-isopropoxy-2-nitrobenzene or o-nitrophenyl

isopropyl ether) is a critical intermediate in the synthesis of bioactive ether derivatives and

alkoxy-substituted anilines. Its structural integrity is defined by the steric bulk of the ortho-

isopropyl group relative to the electron-withdrawing nitro moiety. This guide provides a self-

validating analytical framework combining Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm identity and purity.
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Compound Attribute Details

IUPAC Name 1-Isopropoxy-2-nitrobenzene

CAS Registry 7252-51-9

Molecular Formula

C

H

NO

Exact Mass 181.0739 Da

Key Impurities
2-Nitrophenol (hydrolysis product), 2-

Bromopropane

Synthesis & Purity Architecture
To understand the spectroscopic data, one must understand the synthesis origin. The

compound is typically synthesized via Williamson Ether Synthesis, involving the nucleophilic

attack of the 2-nitrophenoxide anion on an isopropyl halide.

Reaction Logic
The reaction is an S

2 substitution. The steric hindrance of the secondary halide (2-bromopropane) competes with
E2 elimination (forming propene). Therefore, spectral analysis must specifically screen for
elimination byproducts and unreacted phenol.
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Figure 1: Synthesis logic illustrating the competition between substitution (Target) and

elimination (Impurity).

Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is the primary validation tool. The molecule possesses distinct symmetry
breaking due to the ortho substitution.

H NMR Assignment (300 MHz, CDCl

)
The spectrum is characterized by a diagnostic septet for the isopropyl methine proton and a

distinct aromatic pattern due to the electronic push-pull of the alkoxy (electron-donating) and

nitro (electron-withdrawing) groups.
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Proton
Environmen
t

Shift (

, ppm)
Multiplicity Integration

Coupling (

)

Structural
Logic

Ar-H (3) 7.00 – 7.08 Doublet (d) 1H Hz

Ortho to

alkoxy;

shielded by

resonance

donation

(+M).

Ar-H (5) 6.95 – 7.05 Triplet (t) 1H Hz

Para to

alkoxy;

shielded.

Ar-H (4) 7.45 – 7.55 Triplet (t) 1H Hz

Meta to both

groups;

relatively

unperturbed.

Ar-H (6) 7.78 – 7.85
Doublet of

Doublets (dd)
1H Hz

Ortho to

Nitro; strongly

deshielded by

anisotropy

and -I effect.

-OCH< 4.60 – 4.70 Septet 1H Hz

Deshielded

by Oxygen;

characteristic

of isopropyl

ethers.

-CH 1.35 – 1.40 Doublet (d) 6H Hz

Methyl

protons of the

isopropyl

group.

Critical Quality Attribute (CQA):
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Absence of signal at

10.5 ppm: Confirms the absence of unreacted 2-nitrophenol (phenolic -OH).

Integral Ratio: The ratio of aromatic protons (4H) to the methine septet (1H) must be exactly

4:1.

C NMR Shifts
Aliphatic:

72.5 (CH-O), 21.8 (CH

).

Aromatic:

151.0 (C-O), 140.5 (C-NO

), 133.8 (CH), 125.5 (CH), 120.2 (CH), 115.5 (CH).

Mass Spectrometry (MS)
Fragmentation of 2-isopropoxynitrobenzene under Electron Impact (EI, 70 eV) follows a

specific pathway characteristic of alkyl aryl ethers.

Primary Fragmentation Pathway: The molecular ion (

) is typically observable but unstable.[1] The major fragmentation involves the loss of the alkyl
group. Unlike simple alkanes, aromatic isopropyl ethers often undergo a rearrangement
eliminating an alkene (propene).
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Figure 2: Mass spectral fragmentation logic showing the dominant alkene elimination pathway.

Diagnostic Peaks:

m/z 181: Molecular Ion (

).

m/z 139: Base Peak (often). Result of McLafferty-like rearrangement losing propene (C

H

).

m/z 122: Loss of OH from the m/z 139 fragment (ortho effect characteristic of nitrophenols).

Infrared Spectroscopy (IR)
IR is used primarily to confirm functional group integrity and ensure no hydrolysis has occurred.
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Wavenumber (cm

)
Vibration Mode Diagnostic Significance

1525 ± 10 N-O Asymmetric Stretch
Strong, characteristic of

aromatic nitro compounds.

1350 ± 10 N-O Symmetric Stretch
Strong, confirms nitro group

integrity.

1250 – 1260 C-O-C Asymmetric Stretch Aryl alkyl ether bond.

2980 – 2930 C-H Aliphatic Stretch Isopropyl group presence.

> 3500 (Absent) O-H Stretch

Pass Criteria: Must be absent.

Presence indicates unreacted

2-nitrophenol.

Validated Experimental Protocol
Note: This protocol assumes standard safety precautions for handling nitro-compounds

(potential explosives/toxins).

Step 1: Synthesis[2]
Charge: In a round-bottom flask, dissolve 2-Nitrophenol (1.0 eq) in anhydrous DMF (5 mL/g).

Activate: Add Potassium Carbonate (K

CO

, 2.0 eq). Stir at room temperature for 15 min (solution turns bright yellow/orange due to
phenoxide formation).

Alkylate: Add 2-Bromopropane (1.5 eq).

Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).

TLC Check: Product R
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~0.6; Starting Material R

~0.4 (streaks due to acidity).

Step 2: Work-up & Purification
Quench: Pour reaction mixture into ice-cold water (precipitates the ether).

Extract: Extract with Diethyl Ether or Ethyl Acetate (3x).

Wash: Wash organic layer with 1M NaOH (Critical Step).

Why? NaOH converts unreacted 2-nitrophenol back to water-soluble phenoxide, removing

it from the organic layer.

Dry/Concentrate: Dry over MgSO

, filter, and evaporate.

Distillation: If oil remains, vacuum distillation is preferred over column chromatography for

bulk purity.

Step 3: Validation (Self-Check)
Visual: Product should be a pale yellow oil or low-melting solid. Deep orange indicates

phenol contamination.

NMR Check: Run 1H NMR. Zoom into 10-12 ppm. If signal exists, repeat NaOH wash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemguide.co.uk [chemguide.co.uk]

2. youtube.com [youtube.com]

3. angenesci.com [angenesci.com]

To cite this document: BenchChem. [Technical Guide: Structural Elucidation and
Characterization of 2-Isopropoxynitrobenzene]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1205401/docs#technical-guide-structural-
elucidation-and-characterization-of-2-isopropoxynitrobenzene]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://organicchemistrydata.org/hansreich/resources/nmr/?page=proton_shifts.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/03%3A_Mass_Spectrometry/3.03%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://orgchemboulder.com/Spectroscopy/irtutor/nitro.shtml
https://www.angenesci.com/productshow/AG0064XL.html
http://www.angenechemical.com/product/1-butoxy-2-nitrobenzene-7252-51-9
https://www.benchchem.com/product/b1205401?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.youtube.com/watch?v=2OOhbhQXdhI
https://www.angenesci.com/productshow/AG0064XL.html
https://www.benchchem.com/product/b1205401/docs#technical-guide-structural-elucidation-and-characterization-of-2-isopropoxynitrobenzene
https://www.benchchem.com/product/b1205401/docs#technical-guide-structural-elucidation-and-characterization-of-2-isopropoxynitrobenzene
https://www.benchchem.com/product/b1205401/docs#technical-guide-structural-elucidation-and-characterization-of-2-isopropoxynitrobenzene
https://www.benchchem.com/product/b1205401/docs#technical-guide-structural-elucidation-and-characterization-of-2-isopropoxynitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205401?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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